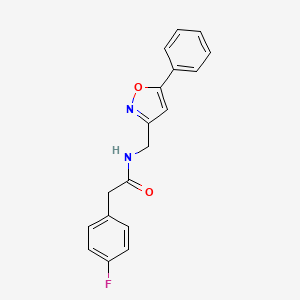
2-(4-fluorophenyl)-N-((5-phenylisoxazol-3-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to “2-(4-fluorophenyl)-N-((5-phenylisoxazol-3-yl)methyl)acetamide” typically involves multiple steps including condensation, cyclization, and functional group modifications. For example, the synthesis of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides involved reacting pyrazole with various substituted acetamides, demonstrating a method that could be adapted for the synthesis of our compound of interest (Sunder & Maleraju, 2013).
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized using techniques like NMR, IR, and Mass Spectroscopy. These techniques help in confirming the chemical structure, identifying functional groups, and understanding the molecular geometry which is crucial for predicting the behavior and reactivity of the compound (Yang Man-li, 2008).
Chemical Reactions and Properties
The chemical reactivity of “2-(4-fluorophenyl)-N-((5-phenylisoxazol-3-yl)methyl)acetamide” would be influenced by the presence of the fluorophenyl and phenylisoxazol groups. Such compounds can undergo various chemical reactions including nucleophilic substitution, due to the presence of the acetamide moiety, and electrophilic substitution at the aromatic rings. The specific functional groups present in the compound can interact with biological targets, leading to a range of biological activities (K. Parikh & D. Joshi, 2014).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure can be determined through various analytical techniques. The physical properties are influenced by the molecular structure and are essential for understanding the compound’s stability, solubility, and suitability for different applications (K. Saravanan et al., 2016).
Chemical Properties Analysis
Chemical properties include reactivity towards acids, bases, oxidizing agents, and other chemicals. These properties are pivotal in predicting the compound's behavior under different chemical conditions and its stability. The presence of specific functional groups dictates its acid-base behavior, potential for redox reactions, and other chemical transformations (N. Boechat et al., 2011).
Applications De Recherche Scientifique
Novel Antipsychotic Agents
Research into compounds with similar structural motifs, such as 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, has identified potential antipsychotic properties without the interaction with dopamine receptors typical of current antipsychotic drugs. These findings suggest avenues for developing new treatments that might offer benefits in behavioral conditions without the side effects associated with dopamine receptor antagonism (Wise et al., 1987).
Anti-inflammatory Activity
Compounds featuring fluorophenyl and isoxazolyl groups have demonstrated significant anti-inflammatory activity. The synthesis and evaluation of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides reveal potential for treating inflammation, highlighting the relevance of fluorophenyl and isoxazolyl derivatives in medicinal chemistry (Sunder & Maleraju, 2013).
Antitumor Activities
Investigations into isoxazole compounds, including those bearing the fluorophenyl group, have identified better antitumor activities. This area of research points to the therapeutic potential of such compounds in oncology, offering a foundation for the development of new cancer treatments (Hao-fei, 2011).
Antimicrobial Agents
The synthesis and evaluation of fluorine-containing phenyl acetamide derivatives for antimicrobial properties have shown that certain configurations of fluorine atoms significantly enhance antimicrobial efficacy. This suggests that compounds similar to 2-(4-fluorophenyl)-N-((5-phenylisoxazol-3-yl)methyl)acetamide could be explored for their potential as new antimicrobial agents, especially against resistant strains (Parikh & Joshi, 2014).
Propriétés
IUPAC Name |
2-(4-fluorophenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2/c19-15-8-6-13(7-9-15)10-18(22)20-12-16-11-17(23-21-16)14-4-2-1-3-5-14/h1-9,11H,10,12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNNVWLZDKYDTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

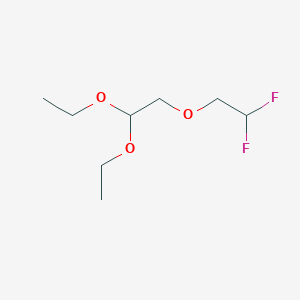
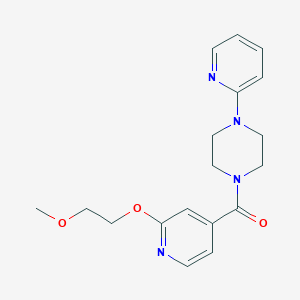

![(E)-2-cyano-3-[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2496427.png)
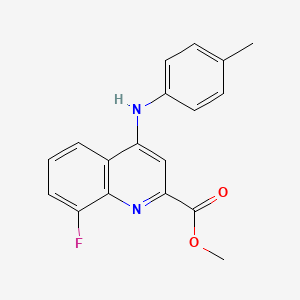
![6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2496429.png)
![N-(4-fluorophenyl)-2-[(3-isopropyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2496436.png)
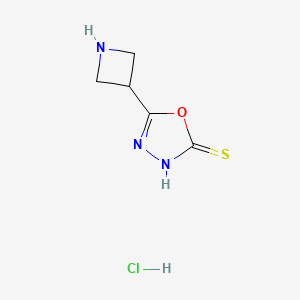
![Methyl 4-[(1-cyanocyclobutyl)carbamoyl]-3,3-dimethylbutanoate](/img/structure/B2496438.png)
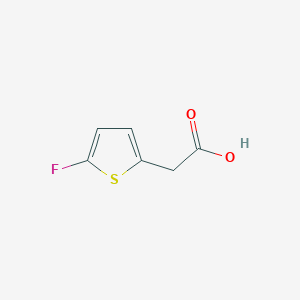

![3-(4-ethylphenyl)-8-fluoro-N-[3-(furan-2-yl)propyl]thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2496442.png)
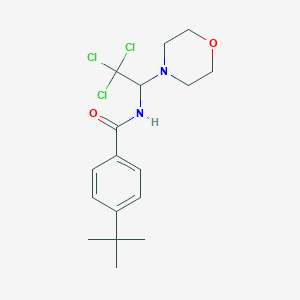
![4-morpholino-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2496444.png)